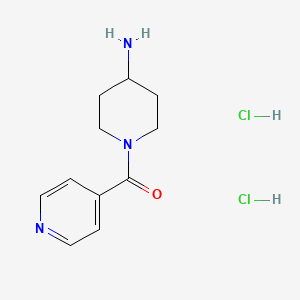

(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride

Vue d'ensemble

Description

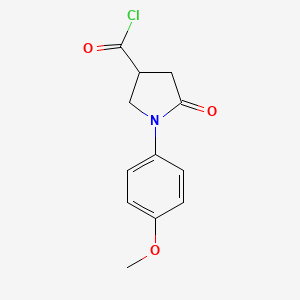

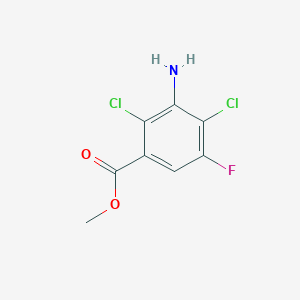

“(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride” is a chemical compound with the formula C11H15N3O·2HCl . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms . The molecular weight is 278.18 .Applications De Recherche Scientifique

-

Protein Kinase B (Akt) Inhibition

- Field : Medical Chemistry

- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

-

Intercalation into Layered Zirconium 4-Sulfophenylphosphonate

- Field : Molecular Design

- Application : N-(pyridin-4-yl)pyridin-4-amine and its derivatives were intercalated into a layered structure of zirconium 4-sulfophenylphosphonate .

- Methods : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .

- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .

-

Potentiation of Acetylcholine Release

- Field : Neurology

- Application : 4-Aminopyridine (4AP) potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .

- Methods : It is reported that ACh is well related with memory and learning .

- Results : This application is still under research and specific results are not available .

-

Selective Inhibitors of Protein Kinase B (Akt)

- Field : Medical Chemistry

- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

-

Advancements in Crop Improvement and Breeding Strategies

- Field : Agriculture

- Application : The enhancement of the haplotype-resolved genome sequence of the japonica rice cultivar Nipponbare reveals the identification and annotation of more than 3,000 new genes, potentially offering significant advancements in crop improvement and breeding strategies .

- Methods : PacBio HiFi reads and Hi-C reads were utilized to generate a contig assembly with Hifiasm, resulting in a haplotype phased assembly .

- Results : The extended and more detailed genome, covering 99.3% of universal single-copy genes with an N50 of 30.7 Mb, provides a robust framework for further rice genetic studies and breeding programs .

-

Design of Novel Pyrimidine-based NF-κB and Cytokines Inhibitors

- Field : Anti-inflammatory Agents

- Application : Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .

- Methods : Kim and coworkers reported the solid-phase synthesis of several 1,6,8-trisubstituted tetrahydro-2 H -pyrazino[1,2- a ]pyrimidine-4,7-diones .

- Results : This application is still under research and specific results are not available .

-

Orally Active Inhibitors of Protein Kinase B (Akt)

- Field : Medical Chemistry

- Application : This compound has been used in the development of selective, orally active inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

- Methods : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results : Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

-

Advancements in Crop Improvement and Breeding Strategies

- Field : Agriculture

- Application : The enhancement of the haplotype-resolved genome sequence of the japonica rice cultivar Nipponbare reveals the identification and annotation of more than 3,000 new genes, potentially offering significant advancements in crop improvement and breeding strategies .

- Methods : PacBio HiFi reads and Hi-C reads were utilized to generate a contig assembly with Hifiasm, resulting in a haplotype phased assembly .

- Results : The extended and more detailed genome, covering 99.3% of universal single-copy genes with an N50 of 30.7 Mb, provides a robust framework for further rice genetic studies and breeding programs .

-

Design of Novel Pyrimidine-based NF-κB and Cytokines Inhibitors

- Field : Anti-inflammatory Agents

- Application : Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .

- Methods : Kim and coworkers reported the solid-phase synthesis of several 1,6,8-trisubstituted tetrahydro-2 H -pyrazino[1,2- a ]pyrimidine-4,7-diones .

- Results : This application is still under research and specific results are not available .

Safety And Hazards

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-4-ylmethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9;;/h1-2,5-6,10H,3-4,7-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVQVGVQLRTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminopiperidin-1-yl)(pyridin-4-yl)methanone dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)

![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)